H-Cys(Bzl)-OH
Description
Significance within Amino Acid and Peptide Chemistry
The primary significance of S-Benzyl-L-cysteine in academic research lies in its function as a protected amino acid for peptide synthesis. The thiol group of cysteine is highly nucleophilic and susceptible to oxidation, which can lead to the undesired formation of disulfide bonds or other side reactions during the stepwise assembly of a peptide chain. The benzyl (B1604629) group serves as a robust "protecting group" for this thiol, effectively rendering it inert to the chemical conditions used in standard peptide synthesis protocols.
Protecting group chemistry is a cornerstone of synthesizing complex molecules like peptides. researchgate.net The ideal protecting group should be stable during the various steps of peptide chain elongation but removable under specific conditions at the end of the synthesis without damaging the final peptide. rsc.org The S-benzyl group is particularly valued for its stability under the mildly acidic or basic conditions used in the two major strategies of solid-phase peptide synthesis (SPPS): the Boc/Benzyl and the Fmoc/tBu strategies. rsc.org
A landmark achievement showcasing the utility of S-Benzyl-L-cysteine was the first chemical synthesis of the hormone oxytocin (B344502) by Vincent du Vigneaud in 1953, a discovery that contributed to his Nobel Prize in Chemistry in 1955. researchgate.net In this synthesis, S-Benzyl-L-cysteine was used to protect the two cysteine residues, which were later deprotected and oxidized to form the critical disulfide bridge that defines oxytocin's structure and function. researchgate.net
The S-benzyl group is typically removed during the final step of synthesis, which involves cleaving the completed peptide from its solid support resin. This deprotection requires strong acidic conditions, such as treatment with hydrogen fluoride (B91410) (HF), which simultaneously removes other side-chain protecting groups used in the Boc/Benzyl strategy. rsc.orgacs.org Its stability to weaker acids like trifluoroacetic acid (TFA), which is used to remove other common protecting groups like trityl (Trt), allows for "orthogonal" protection schemes. peptide.com This orthogonality is crucial for synthesizing peptides with multiple disulfide bonds, as different cysteine residues can be protected with groups that are removed under different conditions, allowing for controlled, regioselective formation of each disulfide bridge. researchgate.net
| Protecting Group | Abbreviation | Typical Cleavage Conditions | Stability Notes |
|---|---|---|---|
| Benzyl | Bzl | Strong acids (e.g., HF) | Stable to TFA, stable to mild base. |
| Trityl | Trt | Mild acids (e.g., TFA), Iodine | Acid labile; useful for on-resin cyclization. peptide.com |
| Acetamidomethyl | Acm | Iodine, Mercury(II) acetate, Silver tetrafluoroborate | Stable to HF and TFA; allows for late-stage disulfide formation. researchgate.net |
| tert-Butyl | tBu | Strong acids (e.g., HF), often with scavengers | Stable to iodine oxidation and TFA cleavage conditions. peptide.com |
Overview of Research Trajectories and Academic Relevance
While its role in peptide synthesis remains central, the academic relevance of S-Benzyl-L-cysteine has expanded into several other research domains. Its unique chemical structure has been exploited to probe biological systems and to construct novel functional materials.
One significant area of research involves its use as a specific enzyme inhibitor. Studies have identified S-Benzyl-L-cysteine as an inhibitor of O-acetylserine(thiol)lyase (OAS-TL), a key enzyme in the sulfur assimilation pathway in plants. nih.govmdpi.com This pathway is responsible for synthesizing L-cysteine. By inhibiting this enzyme, S-Benzyl-L-cysteine disrupts the production of L-cysteine and other essential sulfur-containing compounds, leading to impaired growth and compromised photosynthesis in plants like maize and Ipomoea grandifolia. nih.govmdpi.com This line of inquiry highlights the potential of targeting the OAS-TL enzyme for the development of new herbicides. nih.gov
In the field of materials science, S-Benzyl-L-cysteine has been used as a building block for creating advanced biomaterials. Researchers have developed natural nanogels by crosslinking polymers like DNA or alginate with S-Benzyl-L-cysteine. nih.gov These modified nanogels demonstrated potent antibacterial activity against biofilm-forming bacteria such as E. coli and P. aeruginosa, which are known for their resistance to multiple antibiotics. The S-Benzyl-L-cysteine-modified materials were shown to effectively inhibit bacterial growth and suppress sepsis in a C. elegans model, offering a potential alternative to conventional antibiotics. nih.gov
Furthermore, S-Benzyl-L-cysteine serves as a ligand in coordination chemistry for the synthesis of novel organometallic complexes. It can react with metal dimers, such as those of iridium and ruthenium, to form cationic complexes where the S-Benzyl-L-cysteine acts as a bidentate or tridentate chelating ligand. researchgate.net Structural studies, including X-ray crystallography, have also been conducted to determine the precise molecular conformation of S-Benzyl-L-cysteine itself, revealing that it exists as a zwitterion in its crystalline form. researchgate.netelsevierpure.com
| Research Area | Specific Application | Key Findings |
|---|---|---|
| Plant Biochemistry | Inhibition of O-acetylserine(thiol)lyase (OAS-TL) | Disrupts sulfur assimilation and photosynthesis in maize, suggesting its potential as a basis for herbicide development. nih.govmdpi.com |
| Biomaterials | Crosslinking agent for DNA and alginate nanogels | Resulting nanogels exhibit significant antibacterial activity against antibiotic-resistant, biofilm-forming bacteria. nih.gov |
| Organometallic Chemistry | Ligand for metal complexes | Forms stable cationic complexes with metals like iridium and ruthenium, acting as a chelating agent. researchgate.net |
| Structural Chemistry | Crystallographic analysis | The molecule exists as a zwitterion in the solid state with specific molecular conformations. researchgate.netelsevierpure.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-3-benzylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBAYRBVXCRIHT-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CSC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25988-62-9 | |
| Record name | Poly(S-benzyl-L-cysteine) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25988-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60180650 | |
| Record name | Poly-S-benzylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60180650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3054-01-1, 25988-62-9 | |
| Record name | S-Benzyl-L-cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3054-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-Benzylcysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003054011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-Benzylcysteine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04531 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-Cysteine, S-(phenylmethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Poly-S-benzylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60180650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-benzyl-L-cysteine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.341 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | S-BENZYLCYSTEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VRE13M548 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivatization of S Benzyl L Cysteine
Direct Synthesis of S-Benzyl-L-Cysteine
The direct synthesis of S-Benzyl-L-cysteine typically involves the alkylation of L-cysteine with a benzyl (B1604629) halide, such as benzyl chloride or benzyl bromide, under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the thiolate anion of cysteine attacks the benzylic carbon.
Reaction-Crystallization Processes and Optimization
The synthesis of S-Benzyl-L-cysteine is often designed as a reaction-crystallization process to ensure high purity and yield of the final product. In this approach, the reaction conditions are controlled in such a way that the desired product crystallizes directly from the reaction mixture upon its formation. This integration of reaction and crystallization into a single unit operation offers advantages in terms of process efficiency and product quality.
Optimization of this process involves the careful control of several parameters:
pH: The reaction is typically carried out in a basic medium to facilitate the deprotonation of the thiol group of L-cysteine, forming the more nucleophilic thiolate anion. The pH must be carefully controlled to maximize the formation of the thiolate without promoting unwanted side reactions.
Temperature: The reaction temperature influences the rate of both the desired S-alkylation and potential side reactions. An optimal temperature profile is maintained to ensure a good reaction rate while minimizing the formation of impurities.
Reagent Addition Rate: The slow, controlled addition of the benzyl halide is crucial. This maintains a low concentration of the alkylating agent in the reaction mixture, which helps to prevent over-alkylation or other side reactions and allows for the controlled crystallization of the product.
Supersaturation Control: As the product is formed, its concentration in the solvent increases, leading to supersaturation, which is the driving force for crystallization. Controlling the rate of reaction and the solvent composition allows for the management of supersaturation, leading to the formation of crystals with desired characteristics (e.g., size, purity).
By optimizing these parameters, a high-purity crystalline product can be obtained directly from the reaction, simplifying the downstream purification process.
Role of Reaction Media and Solvents
The choice of reaction medium and solvent system is critical in the synthesis of S-Benzyl-L-cysteine as it impacts reaction kinetics, solubility of reactants and products, and the crystallization process.
A common solvent system is an aqueous medium, often with a co-solvent. The role of the solvent system can be broken down as follows:
Solubility of Reactants: Water is an effective solvent for L-cysteine and the base (e.g., sodium hydroxide) used to generate the thiolate. However, the benzyl halide is typically poorly soluble in water.
Phase Transfer Catalysis: To overcome the solubility issue, a phase-transfer catalyst can be employed, or a biphasic solvent system can be used to facilitate the reaction between the water-soluble cysteinate and the organic-soluble benzyl halide.
Control of Crystallization: The solvent composition directly affects the solubility of S-Benzyl-L-cysteine. As the reaction proceeds, the formed product is often less soluble in the chosen reaction medium than the starting L-cysteine, which promotes its crystallization. The solvent system is selected to ensure that the product has limited solubility, allowing for its isolation, while the starting materials and by-products remain dissolved. For instance, the addition of a miscible organic solvent like ethanol (B145695) can be used to modulate the solubility and influence the crystal morphology.
The selection of an appropriate solvent system is therefore a key aspect of process development, aiming to achieve a balance between reaction efficiency and effective product isolation via crystallization.
Synthesis of S-Benzyl-L-Cysteine Derivatives
For its application in peptide synthesis, S-Benzyl-L-cysteine is further modified to protect its N-terminal amino group. This results in versatile building blocks that can be incorporated into growing peptide chains.
N-Protected S-Benzyl-L-Cysteine Derivatives
The protection of the α-amino group is essential to control the sequence of amino acid addition during peptide synthesis. The two most common N-protecting groups used in conjunction with S-benzyl protected cysteine are the Fluorenylmethyloxycarbonyl (Fmoc) group and the Benzyloxycarbonyl (Z or Cbz) group.
Fmoc-S-benzyl-L-cysteine, systematically named Fmoc-Cys(Bzl)-OH, is a key building block in modern Solid-Phase Peptide Synthesis (SPPS) utilizing the Fmoc/tBu strategy. This strategy is characterized by its use of the base-labile Fmoc group for temporary N-terminal protection and acid-labile groups (like tert-butyl, tBu) for permanent side-chain protection.
The integration of Fmoc-Cys(Bzl)-OH into an SPPS cycle follows a standard procedure:
Deprotection: The Fmoc group of the resin-bound N-terminal amino acid is removed using a solution of a secondary amine, typically piperidine (B6355638) in a solvent like dimethylformamide (DMF).
Activation and Coupling: The carboxylic acid of the incoming Fmoc-Cys(Bzl)-OH is activated using a coupling reagent (e.g., HBTU, HATU) and then reacted with the free N-terminal amine of the growing peptide chain on the solid support.
Washing: The resin is thoroughly washed to remove excess reagents and by-products.
This cycle is repeated to elongate the peptide chain. The S-benzyl group is stable to the basic conditions used for Fmoc removal. However, it is also stable to the mild acid conditions (e.g., trifluoroacetic acid - TFA) typically used for the final cleavage of the peptide from the resin and removal of other side-chain protecting groups in the Fmoc/tBu strategy. This high stability necessitates harsher cleavage conditions, such as strong acids like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), to remove the S-benzyl group. peptide.com This characteristic makes Fmoc-Cys(Bzl)-OH particularly useful in strategies that require orthogonal protection schemes, for instance, in the synthesis of complex peptides with multiple disulfide bonds where selective deprotection is necessary.
| Protecting Group | Protected Functionality | Cleavage Condition | Stability |
|---|---|---|---|
| Fmoc (9-Fluorenylmethyloxycarbonyl) | α-Amino group | Base (e.g., Piperidine) | Acid-labile |
| Bzl (Benzyl) | Thiol group (-SH) of Cysteine side chain | Strong Acid (e.g., HF, TFMSA) | Base-stable, stable to mild acid (TFA) |
Z-S-benzyl-L-cysteine, also known as Z-Cys(Bzl)-OH or Cbz-Cys(Bzl)-OH, is another important derivative used extensively in both solution-phase and solid-phase peptide synthesis. adventchembio.comadventchembio.com In this molecule, the N-terminal amino group is protected by the Benzyloxycarbonyl (Z or Cbz) group, while the thiol side chain is protected by the benzyl (Bzl) group. adventchembio.com
The Z-group, introduced by Bergmann and Zervas in 1932, was a foundational protecting group in peptide chemistry. It is typically removed by catalytic hydrogenolysis (e.g., H₂/Pd-C) or under strong acidic conditions. The S-benzyl group, as mentioned, requires strong acid for cleavage. peptide.com
Z-Cys(Bzl)-OH serves as a crucial building block for introducing a cysteine residue into a peptide. The dual protection ensures that both the amino and thiol groups are unreactive during the peptide bond formation (coupling) step. adventchembio.comadventchembio.com Its use is particularly prominent in the Boc/Bzl synthesis strategy, where the temporary N-terminal protection is provided by the acid-labile tert-Butoxycarbonyl (Boc) group, and permanent side-chain protection is afforded by benzyl-based groups. peptide.com In this context, both the Z and Bzl groups on Z-Cys(Bzl)-OH would be considered permanent protecting groups, removed during the final strong acid cleavage step. peptide.com
The stability and reliability of Z-Cys(Bzl)-OH have made it a staple in the synthesis of numerous peptides and bioactive molecules. chemimpex.com
| Protecting Group | Protected Functionality | Common Cleavage Methods |
|---|---|---|
| Z (Benzyloxycarbonyl) | α-Amino group | Catalytic Hydrogenolysis, Strong Acid (HBr/AcOH) |
| Bzl (Benzyl) | Thiol group (-SH) of Cysteine side chain | Strong Acid (e.g., HF, TFMSA), Sodium in liquid ammonia |
S-Benzyl-N-Acetyl-L-Cysteine Formation
S-Benzyl-N-acetyl-L-cysteine, also known as benzylmercapturic acid, is a metabolite of toluene (B28343) and serves as a biomarker for exposure to this solvent. Its synthesis is a straightforward N-acetylation of S-Benzyl-L-cysteine. This transformation is typically achieved by reacting S-Benzyl-L-cysteine with an acetylating agent such as acetic anhydride. The reaction can be effectively carried out under acidic conditions, for instance, with a few drops of concentrated sulfuric acid, which facilitates the abstraction of a proton from the amino group, promoting the nucleophilic attack on the acetylating agent.
| Reactant | Reagent | Product | Significance |
| S-Benzyl-L-cysteine | Acetic anhydride | S-Benzyl-N-acetyl-L-cysteine | Biomarker for toluene exposure |
Conjugation Strategies Involving S-Benzyl-L-Cysteine
The conjugation of S-Benzyl-L-cysteine to other molecules is a key strategy to modulate their biological properties, such as solubility, targeting, and therapeutic efficacy.
Researchers have synthesized conjugates of glycyrrhizic acid (GA) with S-benzyl-L-cysteine to explore their potential antiviral activities. A novel method for this conjugation utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) as a coupling agent. chemicalbook.comnih.gov This approach facilitates the formation of an amide bond between the carboxylic acid groups of glycyrrhizic acid and the amino group of S-benzyl-L-cysteine. In some synthetic schemes, the tert-butyl ester of S-benzyl-L-cysteine is used to protect the carboxyl group during the coupling reaction, followed by deprotection with trifluoroacetic acid. nih.gov The resulting conjugates have demonstrated notable biological activity, including the inhibition of HIV-1 virus-specific protein p24 accumulation in cell cultures. chemicalbook.comnih.gov
| Starting Materials | Coupling Agent | Product | Potential Application |
| Glycyrrhizic acid, S-benzyl-L-cysteine | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) | Glycyrrhizic acid-S-benzyl-L-cysteine conjugate | Antiviral agents |
S-Benzyl-L-cysteine is a valuable component in the synthesis of dipeptides and cyclic dipeptides (CDPs), which are recognized for their structural rigidity and biological stability. The synthesis of the linear dipeptide, S-Benzyl-L-Cysteinyl-Glycine, involves standard peptide coupling techniques. These methods typically employ coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activating agent such as N-hydroxysuccinimide (HOSu) or N-hydroxybenzotriazole (HOBt).
Cyclic dipeptides incorporating S-benzyl-L-cysteine have been synthesized and studied for their self-assembly and hydrogel formation properties. For instance, a cyclic dipeptide composed of L-leucine and S-benzyl protected L-cysteine, cyclo-(Leu-S-Bzl-Cys), has been reported to form stable hydrogels under physiological conditions. google.com The synthesis of such cyclic dipeptides often involves the intramolecular cyclization of a linear dipeptide precursor. This can be achieved through various methods, including heating in high-boiling solvents or using specific coupling reagents that promote cyclization. preprints.org
| Peptide Type | Key Monomer | Synthetic Strategy | Notable Property |
| Linear Dipeptide | S-Benzyl-L-cysteine | Standard peptide coupling (e.g., DCC/HOBt) | Precursor for larger peptides |
| Cyclic Dipeptide | S-Benzyl-L-cysteine | Intramolecular cyclization of linear dipeptide | Hydrogel formation, enhanced stability |
S-Benzyl-L-cysteine 7-amido-4-methylcoumarin is a key fluorogenic substrate used in biochemical assays, particularly for the detection of cysteine protease activity. chemimpex.com The synthesis of this compound involves the coupling of S-Benzyl-L-cysteine to 7-amino-4-methylcoumarin (B1665955) (AMC). This amide bond formation is typically achieved using standard peptide coupling chemistry. Upon enzymatic cleavage of the amide bond by a protease, the highly fluorescent 7-amino-4-methylcoumarin is released, providing a measurable signal. This substrate is valuable for high-throughput screening and studying enzyme kinetics. chemimpex.comelsevierpure.com
| Components | Product | Application |
| S-Benzyl-L-cysteine, 7-Amino-4-methylcoumarin | S-Benzyl-L-cysteine 7-amido-4-methylcoumarin | Fluorogenic substrate for protease assays |
S-Benzyl-L-cysteinol, the corresponding amino alcohol of S-Benzyl-L-cysteine, serves as a versatile synthetic precursor in the preparation of various chiral ligands and pharmaceutical intermediates. The synthesis of S-Benzyl-L-cysteinol is typically achieved through the reduction of the carboxylic acid moiety of S-Benzyl-L-cysteine or its esters. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes. For instance, S-benzyl-L-cysteine methyl ester can be reduced to S-benzyl-L-cysteinol.
Chiral Synthesis and Stereochemical Control
The stereochemistry of S-Benzyl-L-cysteine is crucial for its biological activity and its application as a chiral building block. Therefore, stereoselective synthesis and methods for stereochemical control are of significant importance.
The primary method for obtaining enantiomerically pure S-Benzyl-L-cysteine is through the use of L-cysteine as the starting material, which is a naturally occurring and readily available chiral amino acid. The benzylation of the thiol group of L-cysteine is a common method that generally proceeds without racemization of the chiral center.
In cases where a racemic mixture of S-benzyl-cysteine is produced, chiral resolution techniques can be employed. One common method is the formation of diastereomeric salts by reacting the racemic amino acid with a chiral resolving agent, such as a chiral acid or base. These diastereomers can then be separated by fractional crystallization due to their different physical properties. wikipedia.org
Furthermore, chiral chromatography, specifically chiral ligand-exchange chromatography, has been utilized for the separation of enantiomers of cysteine derivatives. nih.gov In this technique, a chiral stationary phase or a chiral selector in the mobile phase interacts differently with the two enantiomers, leading to their separation. For instance, S-benzyl-(R)-cysteine itself has been used as a chiral selector in coated stationary phases for the separation of amino acid enantiomers. researchgate.netresearchgate.net
| Method | Description | Key Advantage |
| Direct Synthesis from L-Cysteine | Benzylation of the thiol group of the naturally occurring L-cysteine. | High enantiomeric purity is retained from the starting material. |
| Chiral Resolution | Formation of diastereomeric salts with a chiral resolving agent, followed by separation. | Allows for the separation of racemic mixtures. |
| Chiral Ligand-Exchange Chromatography | Differential interaction of enantiomers with a chiral stationary phase or selector. | Provides an analytical and preparative method for enantioseparation. |
Green Chemistry Approaches in S-Benzyl-L-Cysteine Synthesis
In alignment with the growing emphasis on sustainable chemical manufacturing, research has explored greener synthetic routes for S-Benzyl-L-cysteine. These methods aim to reduce environmental impact by minimizing hazardous waste, decreasing energy consumption, and utilizing renewable resources. Key green chemistry strategies applicable to the synthesis of this compound include the use of microwave irradiation to accelerate reactions and the exploration of biocatalysis for highly selective and efficient transformations under mild conditions.
One notable green approach involves the application of microwave technology. Microwave-assisted synthesis is recognized for its ability to dramatically reduce reaction times, often leading to increased yields and cleaner reaction profiles compared to conventional heating methods. nih.govsdiarticle3.com A patented method details the preparation of a derivative, S-benzyl cysteinyl glycine (B1666218) ethyl ester, utilizing microwave irradiation. This process demonstrates significant acceleration of the reaction, with completion times as short as 15 to 20 minutes. patsnap.com While the described method employs solvents such as dichloromethane, the core principle of using microwave energy represents a significant step towards a more efficient and less energy-intensive synthesis. patsnap.com The efficiency and speed of such microwave-assisted reactions highlight a key green chemistry principle of enhancing reaction efficiency. nih.govpatsnap.com
The following table summarizes the findings from different embodiments of the microwave-assisted synthesis of an S-Benzyl-L-cysteine derivative, showcasing the high yields and short reaction times achievable.
Table 1: Microwave-Assisted Synthesis of S-benzylcysteinylglycine ethyl ester
| Embodiment | Reactant (S-benzyl-N-benzyloxycarbonylcysteinylglycine ethyl ester) | Reaction Time (minutes) | Yield (%) |
|---|---|---|---|
| Example 2 | 5g | 15 | 82.3 |
| Example 3 | 5g | 20 | 74.3 |
Another significant avenue in green chemistry for amino acid synthesis is the use of biocatalysis. Enzymes offer unparalleled specificity and operate under mild, aqueous conditions, thereby avoiding the need for harsh reagents and organic solvents. nih.gov While specific enzymatic routes for the industrial production of S-Benzyl-L-cysteine are still emerging, the enzymatic machinery for creating cysteine S-conjugates is well-established in biological systems. Enzymes such as cysteine S-conjugate β-lyases are known to catalyze the formation and cleavage of the C-S bond in S-substituted cysteine derivatives. nih.govresearchgate.netnih.gov
The biosynthesis of L-cysteine itself in bacteria and plants from serine, catalyzed by enzymes like serine acetyltransferase and O-acetylserine sulfhydrylase, provides a model for biocatalytic synthesis. youtube.comresearchgate.net The potential exists to engineer or adapt these enzymatic pathways to accept benzyl-containing substrates, facilitating a direct and environmentally benign synthesis of S-Benzyl-L-cysteine. This chemo-enzymatic approach would leverage natural metabolic pathways, representing a highly sustainable and atom-economical synthetic strategy. google.com
Biochemical and Molecular Interactions of S Benzyl L Cysteine
Enzyme Inhibition Mechanisms
S-Benzyl-L-cysteine functions as an inhibitor of at least two significant enzymes: O-Acetylserine(thiol) lyase (OAS-TL), a key player in L-cysteine biosynthesis, and O6-Methylguanine-DNA Methyltransferase (MGMT), an essential DNA repair protein.
O-acetylserine(thiol) lyase (OAS-TL) is a crucial enzyme in the sulfur assimilation pathway, responsible for catalyzing the final step in the synthesis of L-cysteine from O-acetylserine (OAS) and sulfide (B99878). nih.govresearchgate.netidrblab.net S-Benzyl-L-cysteine (SBC) has been identified as a potent inhibitor of this enzyme. medchemexpress.comacs.org In silico studies have shown that S-Benzyl-L-cysteine has a favorable docking score, suggesting a strong interaction with the enzyme's active site. nih.gov
In vitro experiments have demonstrated that S-Benzyl-L-cysteine acts as a non-competitive inhibitor of OAS-TL. nih.govmedchemexpress.com This mode of inhibition means that SBC can bind to a site on the enzyme distinct from the active site, and it can bind to either the free enzyme or the enzyme-substrate complex. This binding alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding. The kinetic parameters for the inhibition of OAS-TL from Arabidopsis thaliana by S-Benzyl-L-cysteine have been determined, providing quantitative insight into its inhibitory potency. nih.gov
| Kinetic Parameter | Value (mM) | Description |
| Kic | 4.29 | The inhibition constant for the binding of the inhibitor to the free enzyme. |
| Kiu | 5.12 | The inhibition constant for the binding of the inhibitor to the enzyme-substrate complex. |
This table presents the non-competitive inhibition constants of S-Benzyl-L-cysteine on O-Acetylserine(thiol) lyase. Data sourced from nih.gov.
By inhibiting OAS-TL, S-Benzyl-L-cysteine directly disrupts the biosynthesis of L-cysteine. nih.govresearchgate.net L-cysteine is a vital amino acid that serves as a precursor for the synthesis of numerous essential biomolecules, including proteins, glutathione, and various other sulfur-containing compounds. researchgate.net A reduction in L-cysteine synthesis due to OAS-TL inhibition can have significant physiological consequences. In plants, this disruption has been shown to inhibit growth, impair photosynthesis, and trigger oxidative stress. researchgate.net The inhibitory effect on growth can be mitigated by supplementing with L-cysteine, confirming that the primary mechanism of action is the reduction of L-cysteine synthesis. nih.gov This makes the inhibition of OAS-TL by compounds like S-Benzyl-L-cysteine a target of interest for developing new herbicides. medchemexpress.com
S-Benzyl-L-cysteine is also recognized as an inhibitor of the human DNA repair enzyme O6-Methylguanine-DNA Methyltransferase (MGMT). medchemexpress.com This enzyme plays a critical protective role in cells by removing mutagenic alkyl groups from the O6 position of guanine (B1146940) in DNA, thus preventing mutations and cell death that can be caused by alkylating agents.
The MGMT protein functions through a unique "suicide" mechanism. It stoichiometrically transfers the alkyl group from the damaged guanine base to a specific cysteine residue (Cys145) within its own active site. This reaction restores the guanine in the DNA but results in the irreversible inactivation of the MGMT protein. The cell's capacity to repair this type of DNA damage is therefore dependent on the number of available MGMT molecules.
Inhibitors of MGMT, such as the well-studied pseudosubstrate O6-benzylguanine, act by mimicking the alkylated guanine. They covalently transfer their benzyl (B1604629) group to the active site cysteine of MGMT, leading to the enzyme's irreversible inactivation. As an identified inhibitor, S-Benzyl-L-cysteine likely acts in a similar manner, serving as a pseudosubstrate that transfers its benzyl group to the MGMT active site. This stoichiometric, irreversible reaction depletes the cell of active MGMT protein.
By inactivating the MGMT enzyme, S-Benzyl-L-cysteine modulates the cell's DNA repair capabilities. The depletion of active MGMT protein prevents the removal of alkyl adducts from DNA. This can increase the cytotoxicity of alkylating chemotherapeutic drugs, which are often used in cancer treatment. The inhibition of MGMT is a strategy employed to overcome tumor resistance to such drugs, as high levels of MGMT activity can otherwise repair the drug-induced DNA damage and reduce the treatment's effectiveness.
Substrate for Enzymatic Activity
A chemically modified form of S-Benzyl-L-cysteine, S-Benzyl-L-cysteine-4'-nitroanilide, serves as an effective substrate for the enzyme serum cystine aminopeptidase. Research has demonstrated that this compound is rapidly hydrolyzed by the enzyme. This enzymatic reaction liberates 4-nitroaniline (B120555), a chromogenic substance. The rate of 4-nitroaniline formation can be measured kinetically to determine the activity of serum cystine aminopeptidase. This principle has been applied to develop simple, automated procedures for analyzing enzyme activity in serum samples, proving particularly useful in clinical chemistry contexts such as monitoring pregnancy sera. Studies comparing this method with those using L-cystine-di-4'-nitroanilide as a substrate have shown a high correlation coefficient, validating its efficacy.
Involvement in Sulfur Metabolism Pathways
S-Benzyl-L-cysteine (SBC) is a significant modulator of sulfur metabolism, primarily acting as an inhibitor of a key enzymatic pathway. It specifically targets O-acetylserine(thiol) lyase (OAS-TL), an enzyme that catalyzes the final step in the biosynthesis of L-cysteine. nih.govpreprints.org L-cysteine is the first organic compound to contain assimilated sulfur and is a critical precursor for a multitude of essential biomolecules, including proteins and coenzymes. nih.gov
The synthesis of L-cysteine involves the incorporation of sulfide into the carbon skeleton of O-acetylserine (OAS). nih.gov By inhibiting OAS-TL, S-Benzyl-L-cysteine effectively blocks this incorporation, leading to a reduction in L-cysteine synthesis. nih.gov This disruption of the sulfur assimilation pathway has profound impacts on cellular function, particularly in plants, where it can lead to stunted growth and other physiological defects due to the limited availability of L-cysteine and downstream sulfur-containing compounds. preprints.org The inhibitory effect can be mitigated by supplementing with L-cysteine, confirming that the primary mechanism of action is the disruption of this specific metabolic pathway. nih.gov
Molecular Mechanisms of Cellular Response Modulation
The inhibition of O-acetylserine(thiol) lyase (OAS-TL) by S-Benzyl-L-cysteine triggers a cascade of molecular events that modulate cellular responses, especially in plant systems. The primary disruption of L-cysteine synthesis leads to a deficiency in crucial sulfur-containing components essential for cellular machinery. preprints.orgresearchgate.net
A significant consequence is the impairment of photosynthesis. mdpi.com This occurs because key components of the photosynthetic electron transport chain, such as ferredoxin and various iron-sulfur (Fe-S) centers, rely on a steady supply of cysteine for their structure and function. preprints.orgresearchgate.net Inhibition by SBC suppresses the activity of photosystems I and II, the cytochrome b6f complex, and ATP synthase. preprints.org This disruption in electron flow compromises the plant's ability to fix CO2 and produce energy.
Furthermore, the diminished efficiency of the electron transport chain leads to an increase in oxidative stress. preprints.orgresearchgate.net Electrons that are not properly transferred can react with molecular oxygen to generate reactive oxygen species (ROS). preprints.org Studies have shown that treatment with SBC leads to a significant increase in ROS levels and lipid peroxidation markers, such as malondialdehyde. preprints.orgmdpi.com This indicates that the cellular response to SBC involves coping with oxidative damage resulting from the primary metabolic inhibition.
| Parameter | Description | Observed Effect (% Decrease) |
|---|---|---|
| PNmax | Light-saturated net photosynthetic rate | 24% |
| Vcmax | Maximum carboxylation rate of Rubisco | 23% |
| J | Electron transport rate | 19% |
| TPU | Triose phosphate (B84403) utilization | 20% |
| gs | Stomatal conductance | 34% |
Intermolecular Interactions and Binding Affinities
The interaction between S-Benzyl-L-cysteine and its target enzyme, O-acetylserine(thiol) lyase (OAS-TL), has been characterized through both computational and in vitro studies. Molecular docking analyses have been employed to understand how SBC fits into the enzyme's active site. These in silico experiments predicted a favorable interaction, with SBC showing a better docking score (-7.0 kcal mol⁻¹) than the enzyme's natural substrate, O-acetylserine (-6.6 kcal mol⁻¹). nih.gov This suggests a strong binding affinity for the active site. nih.gov
Kinetic studies have further elucidated the nature of this interaction, revealing that S-Benzyl-L-cysteine acts as a non-competitive inhibitor of OAS-TL. nih.govmdpi.com In non-competitive inhibition, the inhibitor binds to a site on the enzyme other than the active site (an allosteric site), changing the enzyme's conformation so that its catalytic activity is reduced, but its ability to bind the substrate is unaffected. The binding affinity has been quantified, with studies on OAS-TL from Arabidopsis thaliana reporting an inhibition constant for the inhibitor binding to the free enzyme (Kic) of 4.29 mM and an inhibition constant for the inhibitor binding to the enzyme-substrate complex (Kiu) of 5.12 mM. nih.gov These values provide a quantitative measure of the inhibitor's potency.
| Parameter | Value | Significance |
|---|---|---|
| Docking Score | -7.0 kcal mol⁻¹ | Indicates favorable binding energy in the enzyme's active site. nih.gov |
| Inhibition Type | Non-competitive | Inhibitor binds to an allosteric site, affecting enzyme activity but not substrate binding. nih.gov |
| Kic | 4.29 mM | Inhibition constant for inhibitor binding to the free enzyme. nih.gov |
| Kiu | 5.12 mM | Inhibition constant for inhibitor binding to the enzyme-substrate complex. nih.gov |
Biological Activities and Pharmacological Implications
Role in Oxidative Stress Response
S-Benzyl-L-cysteine (SBC) has been investigated for its impact on cellular oxidative balance, particularly within plant physiology. Research indicates that SBC's primary effect in this regard is the induction of oxidative stress rather than its modulation as an antioxidant.
Induction of Reactive Oxygen Species (ROS) and Oxidative Damage
Studies have demonstrated that S-Benzyl-L-cysteine (SBC) significantly triggers oxidative stress in plants. Treatment with SBC leads to an increase in the production of reactive oxygen species (ROS), a key indicator of cellular damage. Furthermore, SBC treatment has been associated with elevated levels of malondialdehyde (MDA) and conjugated dienes, which are markers of lipid peroxidation and oxidative damage to cellular membranes researchgate.netmdpi.comresearchgate.netcolab.wspreprints.org. Specifically, in Ipomoea grandifolia plants, SBC treatment resulted in a 55% increase in ROS levels, a 30% increase in malondialdehyde, and a 61% increase in conjugated dienes mdpi.comresearchgate.netcolab.wspreprints.org. This suggests that SBC disrupts cellular homeostasis by promoting an imbalance between ROS production and the cell's antioxidant defense mechanisms.
Table 1: Induction of Oxidative Stress Markers by S-Benzyl-L-cysteine (SBC) in Ipomoea grandifolia
| Oxidative Stress Marker | Percentage Increase (%) |
| Malondialdehyde (MDA) | 30 |
| Reactive Oxygen Species (ROS) | 55 |
| Conjugated Dienes | 61 |
Impact on Cellular Processes and Physiology
S-Benzyl-L-cysteine (SBC) significantly impacts fundamental cellular processes in plants, particularly affecting growth and photosynthesis. Its role as an inhibitor of O-acetylserine(thiol) lyase (OAS-TL), an enzyme crucial for L-cysteine synthesis, underlies these physiological disruptions.
Effects on Plant Growth and Photosynthesis
S-Benzyl-L-cysteine (SBC) has been shown to impair plant growth and compromise photosynthetic efficiency. Treatment with SBC leads to reduced gas exchange and chlorophyll (B73375) fluorescence, indicative of damage that hinders photosynthesis and consequently limits plant development researchgate.netmdpi.comresearchgate.netcolab.wspreprints.orgnih.govsciprofiles.com. This inhibition of photosynthetic processes is a direct consequence of SBC's interference with sulfur assimilation pathways, which are vital for the synthesis of essential components involved in energy conversion within plant cells nih.gov.
SBC treatment results in a marked reduction across a spectrum of critical photosynthetic parameters. These include light-saturated net photosynthetic rate (PNmax), light saturation point (LSP), maximum carboxylation rate of Rubisco (Vcmax), electron transport rate (J), and triose phosphate (B84403) utilization (TPU). For instance, PNmax decreased by 24%, Vcmax by 23%, J by 19%, and TPU by 20% in treated plants mdpi.comresearchgate.netcolab.wspreprints.orgsciprofiles.com. Furthermore, SBC negatively impacts photosystem II (PSII) efficiency, evidenced by reductions in stomatal conductance (gs) by 34%, quantum yield of PSII photochemistry (ϕPSII) by 19%, and electron transport rate through PSII (ETR) by 19% mdpi.comresearchgate.netcolab.wspreprints.orgsciprofiles.com. Other parameters such as photochemical quenching coefficient (qP), maximum fluorescence yield (Fm), variable fluorescence (Fv), and chlorophyll content (SPAD index) also experienced significant decreases, ranging from 12% to 15%, indicating substantial damage to the photosynthetic apparatus mdpi.comresearchgate.netcolab.wspreprints.orgsciprofiles.com.
Table 2: Impact of S-Benzyl-L-cysteine (SBC) on Photosynthetic Parameters in Ipomoea grandifolia
| Parameter | Percentage Decrease (%) |
| Light-saturated net photosynthetic rate (PNmax) | 24 |
| Light saturation point (LSP) | 22 |
| Maximum carboxylation rate of Rubisco (Vcmax) | 23 |
| Electron transport rate (J) | 19 |
| Triose phosphate utilization (TPU) | 20 |
| Stomatal conductance (gs) | 34 |
| Quantum yield of PSII photochemistry (ϕPSII) | 19 |
| Electron transport rate through PSII (ETR) | 19 |
| Photochemical quenching coefficient (qP) | 12 |
| Maximum fluorescence yield (Fm) | 14 |
| Variable fluorescence (Fv) | 15 |
| Chlorophyll (SPAD index) | 15 |
Compound List:
S-Benzyl-L-cysteine (SBC)
L-cysteine
O-acetylserine(thiol) lyase (OAS-TL)
Serine acetyltransferase
Cytochrome b6f complex
Ferredoxin
Iron-sulfur (Fe-S) centers
Photosystem I (PS I)
Photosystem II (PS II)
Rubisco
S-allyl-L-cysteine (SAC)
S-ethyl-L-cysteine (SEC)
S-propyl-L-cysteine (SPC)
Alterations in Chlorophyll Fluorescence and Gas Exchange
Studies have demonstrated that S-Benzyl-L-cysteine (SBC) significantly impacts plant physiology, specifically affecting photosynthesis. When applied to plants like Ipomoea grandifolia and maize, SBC, acting as an inhibitor of O-acetylserine(thiol) lyase (OAS-TL), impairs the synthesis of L-cysteine, a crucial component for plant growth and the formation of photosynthetic complexes mdpi.comresearchgate.netnih.govpreprints.orgdntb.gov.ua.
Research findings indicate that SBC treatment leads to a marked reduction in key photosynthetic parameters. For instance, in Ipomoea grandifolia, SBC treatment resulted in decreased gas exchange rates, including a reduction in stomatal conductance (gs) by 34% and light-saturated net photosynthetic rate (PNmax) by 24% mdpi.comresearchgate.net. Critical parameters such as the electron transport rate (J), triose phosphate utilization (TPU), light-saturation point (LSP), and maximum carboxylation rate of Rubisco (Vcmax) also saw significant declines, by 19%, 20%, 22%, and 23%, respectively mdpi.comresearchgate.net.
Chlorophyll fluorescence analysis further supports the detrimental effects of SBC on photosynthesis. The compound reduced the photochemical quenching coefficient (qP) by 12%, the quantum yield of photosystem II photochemistry (ϕPSII) by 19%, and the electron transport rate through PSII (ETR) by 19% mdpi.comresearchgate.net. Furthermore, SBC decreased the maximum fluorescence yield (Fm) and variable fluorescence (Fv) by 14% and 15%, respectively, alongside a 15% reduction in the chlorophyll SPAD index, suggesting damage to the photosynthetic apparatus mdpi.comresearchgate.net. These alterations in chlorophyll fluorescence and gas exchange are attributed to dysfunctions in sulfur-containing components of the photosynthetic electron transport chain, such as the cytochrome b6f complex and iron-sulfur centers mdpi.compreprints.org.
Table 1: Impact of S-Benzyl-L-cysteine on Photosynthetic Parameters in Ipomoea grandifolia
| Parameter | Control (%) | SBC Treatment (%) | Change (%) |
| Stomatal Conductance (gs) | 100 | 66 | -34 |
| Light-Saturated Net Photosynthetic Rate (PNmax) | 100 | 76 | -24 |
| Electron Transport Rate (J) | 100 | 81 | -19 |
| Triose Phosphate Utilization (TPU) | 100 | 80 | -20 |
| Light-Saturation Point (LSP) | 100 | 78 | -22 |
| Max Carboxylation Rate of Rubisco (Vcmax) | 100 | 77 | -23 |
| Quantum Yield of PSII (ϕPSII) | 100 | 81 | -19 |
| Electron Transport Rate through PSII (ETR) | 100 | 81 | -19 |
| Photochemical Quenching Coefficient (qP) | 100 | 88 | -12 |
| Maximum Fluorescence Yield (Fm) | 100 | 86 | -14 |
| Variable Fluorescence (Fv) | 100 | 85 | -15 |
| Chlorophyll (SPAD index) | 100 | 85 | -15 |
Data adapted from mdpi.comresearchgate.net. Values represent percentage change relative to control groups.
Protein Synthesis and Enzyme Activity Modulation
S-Benzyl-L-cysteine derivatives and related compounds are recognized for their roles in modulating enzyme activity and protein synthesis. S-Benzyl-L-cysteine-4'-nitroanilide, for instance, serves as a chromogenic substrate for cysteine proteases, enabling researchers to study their kinetic properties and screen for inhibitors ontosight.aioup.com. These proteases are involved in critical cellular processes such as protein degradation and cell signaling ontosight.ai.
Furthermore, S-Benzyl-L-cysteine itself has been identified as an inhibitor of O-acetylserine(thiol) lyase (OAS-TL), an enzyme fundamental to L-cysteine biosynthesis mdpi.comnih.gov. By inhibiting OAS-TL, SBC disrupts the production of L-cysteine, which is essential for the synthesis of sulfur-containing prosthetic groups found in enzymes involved in the Calvin cycle and photosynthetic electron transport chain nih.gov. This inhibition can indirectly affect protein synthesis and enzyme function by limiting the availability of essential amino acids and cofactors.
Boc-S-benzyl-L-cysteine, a protected derivative, is utilized in peptide synthesis to introduce modified amino acids, enhancing the stability and functionality of peptides. This is crucial for creating complex protein structures and for protein engineering, where site-specific modifications are introduced netascientific.com. The compound's role in peptide synthesis also extends to the development of peptide-based therapeutics and the creation of biosensors netascientific.com.
Therapeutic Potential and Drug Development
Antiviral Activities (e.g., Anti-HIV-1) of Conjugates
Conjugates of S-Benzyl-L-cysteine with other molecules have shown significant promise as antiviral agents, particularly against Human Immunodeficiency Virus type 1 (HIV-1). Research has demonstrated that glycyrrhizic acid (GA) conjugates synthesized with S-Benzyl-L-cysteine exhibit potent anti-HIV-1 activity researchgate.netresearchgate.netnih.gov. These conjugates have been shown to inhibit the accumulation of HIV-1 virus-specific protein p24 in cell cultures, with reported IC50 values of 3 μg/mL researchgate.netresearchgate.netnih.gov. Importantly, these GA-S-Benzyl-L-cysteine conjugates display considerably lower cytotoxicity compared to established antiviral drugs like azidothymidine (AZT), suggesting they could offer safer therapeutic options researchgate.netresearchgate.netnih.gov.
Additionally, specific derivatives incorporating a benzyl (B1604629) group have been explored for their ability to stabilize the HIV-1 capsid (CA) hexamer, a critical step in the viral life cycle. Certain analogs demonstrated moderate CA hexamer stabilizing effects and significant anti-HIV-1 activities, with one compound showing an EC50 of 1.6 μM and improved metabolic stability mdpi.com. N-Acetyl-S-benzyl-2,3,4,5,6-d5-L-cysteine is noted as a reactant for the preparation of potent HIV-1 protease inhibitors .
Anticancer and Antimicrobial Properties of Derivatives
S-Benzyl-L-cysteine derivatives have been investigated for their potential anticancer and antimicrobial properties. S-Benzyl-L-cysteine 7-amido-4-methylcoumarin, for example, has been utilized in the synthesis of novel compounds with potential anticancer and antimicrobial activities chemimpex.com. Its role as a potent inhibitor in enzymatic reactions makes it valuable for studying metabolic pathways and developing targeted therapeutic agents chemimpex.com.
While specific details on the anticancer mechanisms of S-Benzyl-L-cysteine derivatives are still emerging, its use as a building block in peptide synthesis for drug development, targeting diseases like cancer, is well-established netascientific.comchemimpex.com. The ability to incorporate sulfur-containing functionalities into peptides can enhance their properties for therapeutic applications.
Potential in Neurodegenerative Disease Research (Analogous to S-Allyl-L-Cysteine)
While direct extensive research on S-Benzyl-L-cysteine in neurodegenerative diseases is less prominent in the initial search results compared to its plant or antiviral activities, its structural similarity to S-Allyl-L-cysteine (SAC) suggests potential analogous applications. SAC, a compound found in garlic, is known for its antioxidant, anti-inflammatory, and neuroprotective effects, ameliorating oxidative damage and synaptic degeneration in models of stroke and Alzheimer's disease spandidos-publications.com. SAC and related compounds have demonstrated neuroprotective effects against dopaminergic neuron injury in Parkinson's disease models spandidos-publications.com.
Given that S-Benzyl-L-cysteine is also a sulfur-containing amino acid derivative, it is plausible that it could share some of SAC's beneficial properties, such as antioxidant activity or modulation of cellular stress pathways. Research into compounds like S-Benzyl-L-cysteine benzyl ester 4-toluenesulfonate salt indicates its use in biochemical studies to understand cellular mechanisms and potential therapeutic pathways, which could extend to neurodegenerative research chemimpex.com.
Development of Targeted Therapeutic Agents and Modulators
S-Benzyl-L-cysteine and its derivatives serve as versatile building blocks and intermediates in the development of targeted therapeutic agents and biological modulators. Fmoc-S-benzyl-L-cysteine, for instance, is crucial for creating cyclic peptides and complex structures that mimic natural proteins, making it valuable in designing inhibitors and modulators targeting specific biological pathways chemimpex.com. Its application extends to developing targeted drug delivery systems, where the incorporation of sulfur can enhance material properties chemimpex.com.
Boc-S-benzyl-L-cysteine is employed in designing drugs that target specific biological pathways, acting as a versatile tool in medicinal chemistry for developing therapeutics against cancer and infectious diseases netascientific.com. Its ability to facilitate the formation of disulfide bonds and its compatibility with coupling reagents make it a preferred choice for creating stable and functional molecules netascientific.com. Furthermore, S-Benzyl-L-cysteine benzyl ester 4-toluenesulfonate salt is explored for its potential in pharmaceutical development, particularly for neurological and metabolic disorders, due to its ability to enhance bioavailability and efficacy chemimpex.com.
Compound List:
S-Benzyl-L-cysteine (SBC)
Fmoc-S-benzyl-L-cysteine
S-Benzyl-L-cysteine 7-amido-4-methylcoumarin
Boc-S-benzyl-L-cysteine
S-Benzyl-L-cysteine benzyl ester 4-toluenesulfonate salt
S-Benzyl-L-cysteine-4'-nitroanilide
S-Benzyl-L-cysteinyl-glycine
N-Acetyl-S-benzyl-2,3,4,5,6-d5-L-cysteine
S-Allyl-L-cysteine (SAC)
S-Benzyl-L-cysteine methyl ester hydrochloride
Applications in Advanced Materials Science and Bioengineering
S-Benzyl-L-Cysteine Based Supramolecular Hydrogels
Supramolecular hydrogels are three-dimensional networks formed by the self-assembly of low-molecular-weight gelators held together by non-covalent interactions. These materials are highly attractive for biomedical applications due to their high water content and structural similarity to the extracellular matrix. Cyclic dipeptides (CDPs) containing S-Benzyl-L-cysteine have been identified as potent hydrogelators. For instance, a cyclic dipeptide composed of L-leucine and S-benzyl protected L-cysteine, cyclo-(Leu-S-Bzl-Cys), has been shown to form a stable hydrogel at physiological conditions (37°C and pH 7.46). nih.govnih.gov This hydrogel exhibits remarkable stability, lasting for over a year, and shows thermoreversible properties. nih.govnih.gov
The formation of hydrogels from S-Benzyl-L-cysteine-based cyclic dipeptides is driven by a hierarchical self-assembly process. In aqueous environments, these small molecules organize themselves into a highly cross-linked nanofibrillar network. nih.govnih.gov This network is formed through a combination of non-covalent interactions, including hydrogen bonding and hydrophobic forces, the latter being significantly influenced by the amino acid side chains. sigmaaldrich.com The resulting fibrillar network physically entraps large amounts of water, leading to the formation of the hydrogel. nih.govnih.gov Advanced imaging techniques such as Atomic Force Microscopy (AFM) and Field Emission Scanning Electron Microscopy (FE-SEM) have confirmed the presence of these intricate, cage-like nanostructures. nih.govnih.gov
A key feature of the self-assembly of these peptide-based hydrogelators is the formation of β-sheet secondary structures. sigmaaldrich.com In the case of cyclo-(Leu-S-Bzl-Cys), the self-assembled molecules adopt an antiparallel β-sheet arrangement. nih.govnih.gov This structural organization is a critical factor in the stability and mechanical properties of the resulting hydrogel. The formation of these β-sheet structures has been confirmed through various analytical techniques, including Circular Dichroism (CD) and Fourier Transform Infrared (FT-IR) spectroscopy. nih.govnih.gov Further evidence for the β-sheet arrangement and the formation of amyloid-like fibrils is provided by Thioflavin-T (ThT) binding assays. nih.govnih.gov
The biocompatible and stable nature of S-Benzyl-L-cysteine-based hydrogels makes them excellent candidates for drug delivery systems. nih.gov Their nanofibrillar network can encapsulate therapeutic molecules, allowing for their sustained and controlled release. A notable application is in the delivery of anticancer drugs. The cyclo-(Leu-S-Bzl-Cys) hydrogel has been successfully used to encapsulate the chemotherapy agent 5-fluorouracil (5FU). nih.gov In vitro studies demonstrated that the hydrogel itself is non-toxic to human colorectal cancer cells (HCT116) but significantly enhances the efficacy of the entrapped 5FU. nih.govnih.gov The co-assembly of the drug within the hydrogel led to a much greater anticancer activity compared to the drug alone, effectively lowering its required inhibitory concentration (IC50). nih.govnih.gov
| Parameter | Observation | Reference |
|---|---|---|
| Hydrogelator | cyclo-(Leu-S-Bzl-Cys) | nih.govnih.gov |
| Encapsulated Drug | 5-fluorouracil (5FU) | nih.gov |
| Cell Line Tested | Human colorectal cancer (HCT116) | nih.govnih.gov |
| Key Finding | Hydrogel enhances anticancer activity of 5FU and lowers its effective dose. | nih.govnih.gov |
Beyond biomedicine, S-Benzyl-L-cysteine hydrogels have shown potential in environmental remediation. The porous, nanofibrillar structure of these materials provides a large surface area for the adsorption of pollutants from water. Research has demonstrated the practical application of hydrogels derived from S-benzyl-L-cysteine-based CDPs for the removal of harmful organic dyes from contaminated water. sigmaaldrich.com This highlights their potential as a sustainable and effective material for water purification technologies, addressing significant environmental challenges. sigmaaldrich.com
Bioconjugation Strategies
Bioconjugation is the chemical strategy of linking molecules to biomolecules, such as proteins or peptides, for a variety of applications, including the development of therapeutics and diagnostic agents. In this context, S-Benzyl-L-cysteine plays a crucial, albeit often indirect, role.
The primary role of S-Benzyl-L-cysteine in bioconjugation is as a protected form of L-cysteine, which is essential during the synthesis of peptides and proteins. The thiol group of cysteine is highly reactive, and this reactivity is harnessed for the site-specific attachment of drugs and imaging agents. nih.govucl.ac.uk However, during synthesis, this reactivity must be suppressed to ensure that the peptide chain is assembled correctly.
The benzyl (B1604629) group in S-Benzyl-L-cysteine serves as a robust protecting group for the thiol side chain. researchgate.netrsc.org This allows the S-Benzyl-L-cysteine amino acid to be incorporated into a growing peptide chain without the risk of unwanted side reactions involving the sulfur atom. Once the peptide synthesis is complete, the benzyl group can be chemically removed in a process called deprotection, often using conditions such as strong acids like trifluoroacetic acid (TFA) in the presence of scavengers. nih.gov This unmasks the free thiol group at a specific, predetermined position in the peptide sequence.
This newly exposed, highly nucleophilic thiol group serves as a chemical handle for the precise attachment of various molecules. nih.gov For example, fluorescent dyes equipped with a benzyl isothiocyanate warhead can be selectively attached to these free cysteines to create imaging agents. nih.govresearchgate.net This strategy of protection and subsequent deprotection is fundamental to creating complex antibody-drug conjugates and other targeted therapeutic and diagnostic agents. rsc.orgrsc.org
In a more direct application, S-Benzyl-L-cysteine has been used as a crosslinking agent itself. In one study, the primary amine groups of S-Benzyl-L-cysteine were reacted with aldehyde groups on a DNA-based natural polymer via a Schiff reaction to create antibacterial nanogels. nih.gov This demonstrates a bioconjugation strategy where the entire molecule is used to link and functionalize a biomaterial. nih.gov
| Strategy | Mechanism | Application | Reference |
|---|---|---|---|
| Indirect (via Thiol Protection) | SBC is incorporated into a peptide; the benzyl group is later removed to expose a free thiol for conjugation. | Site-specific attachment of drugs and imaging agents to peptides and proteins. | researchgate.netrsc.org |
| Direct (as Crosslinker) | The amine group of SBC reacts with other molecules (e.g., aldehydes) to form a conjugate. | Formation of functionalized nanogels for antibacterial applications. | nih.gov |
Protein Engineering and Modification
In the intricate field of protein engineering, precision and control are paramount. S-Benzyl-L-cysteine serves as a critical tool, primarily by providing a "protected" form of the amino acid cysteine for use in peptide synthesis. The thiol (sulfhydryl) group of cysteine is highly reactive and can interfere with the controlled, step-wise assembly of amino acids into a peptide chain.
The benzyl group in S-Benzyl-L-cysteine functions as a robust protecting group, masking the reactive thiol group and preventing unwanted side reactions during synthesis. rsc.org This strategy is a cornerstone of many solid-phase peptide synthesis (SPPS) protocols, particularly the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme. peptide.com In this method, the benzyl-based group offers semi-permanent protection for the cysteine side chain, which can withstand the repeated chemical treatments used to remove the temporary N-terminus protecting group (Boc) at each cycle of amino acid addition. peptide.combiosynth.com
The stability of the S-benzyl bond is crucial; it is resistant to the moderate acidic conditions used for Boc deprotection but can be cleaved under stronger acidic conditions, such as with hydrofluoric acid (HF), at the final stage of synthesis to liberate the completed peptide chain with a free, reactive cysteine residue. peptide.com Research has focused on optimizing benzyl-based protecting groups to enhance stability and prevent premature deprotection or side reactions. For instance, the 4-methylbenzyl group has been recommended for the S-protection of cysteine as it shows high stability during synthesis and can be completely removed at the end. acs.org This precise control allows for the site-specific incorporation of cysteine into synthetic proteins and peptides, enabling researchers to engineer proteins with specific functions, structures, and therapeutic properties.
Biomaterial Synthesis through Sulfur Incorporation
The unique properties of S-Benzyl-L-cysteine also make it a valuable monomer and cross-linking agent for the creation of advanced biomaterials, particularly hydrogels and nanogels. These materials are gaining significant attention for biomedical applications due to their biocompatibility and tunable properties. mdpi.comresearchgate.net
Researchers have successfully synthesized hydrogels from cyclic dipeptides containing S-Benzyl-L-cysteine. nih.govresearchgate.net These dipeptides can self-assemble in aqueous environments into highly cross-linked nanofibrillar networks, trapping water to form a stable gel. researchgate.net The resulting hydrogels have shown remarkable stability over long periods and across a range of pH and temperatures. researchgate.net Their potential has been demonstrated in applications such as the sustainable, in-vitro release of anticancer drugs like 5-fluorouracil. researchgate.net The properties of these hydrogels can be tuned by altering the hydrophobicity of the amino acids paired with S-Benzyl-L-cysteine in the dipeptide structure. nih.gov
In another innovative approach, S-Benzyl-L-cysteine has been used to crosslink natural polymers like DNA and alginate to create antibacterial nanogels. nih.gov In this process, the primary amine group of S-Benzyl-L-cysteine reacts with aldehyde groups on the polymer backbone to form the cross-linked network. nih.gov These S-Benzyl-L-cysteine-modified nanogels have demonstrated better inhibition of bacterial growth compared to their unmodified counterparts and have shown efficacy in suppressing sepsis in preclinical models, highlighting a potential alternative to traditional antibiotics. nih.govresearchgate.net
Interactive Table 1: Biomaterials Synthesized Using S-Benzyl-L-cysteine
| Biomaterial Type | Precursor(s) | Key Feature(s) | Investigated Application(s) |
|---|---|---|---|
| Supramolecular Hydrogel | Cyclic dipeptide of L-leucine and S-Benzyl-L-cysteine | Self-assembles into nanofibrillar network; thermoreversible; stable at various pH levels. | Sustainable drug delivery (e.g., 5-fluorouracil) |
| Nanogels | DNA, Alginate, S-Benzyl-L-cysteine (as cross-linker) | Spherical nanostructure; negatively charged; low cytotoxicity. | Antibacterial material against biofilm-forming bacteria |
| Functional Nanomaterials | S-Benzyl-L-cysteine-based cyclic dipeptides | Form distinct nanofibrillar networks rich in β-sheet structures. | Water purification (removal of organic dyes) |
Analytical and Bioanalytical Methodologies for S Benzyl L Cysteine and Its Metabolites
Chromatographic Techniques
Chromatographic methods are fundamental for separating, identifying, and quantifying S-Benzyl-L-cysteine and its related compounds.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying S-Benzyl-L-cysteine. Various HPLC methods have been employed, often utilizing reversed-phase chromatography. Purity levels are typically reported as greater than 98% or 99% by HPLC analysis vwr.comtcichemicals.comchemimpex.com. For instance, S-Benzyl-L-cysteine can be analyzed using a mixed-mode Primesep 100 column with a mobile phase of acetonitrile/water and sulfuric acid, detected by UV at 200 nm, offering good resolution and peak symmetry sielc.com. Another method for L-cysteine, which could be adapted, uses a normal-phase silica (B1680970) gel bonded diol column with a mixed solvent mobile phase, achieving quick content measurement google.com. The compound N-(Acetyl-d3)-S-benzyl-L-cysteine, a deuterated analog, was analyzed by HPLC with a purity of 99.82% at 205 nm lgcstandards.com.
Table 1: HPLC Analysis Parameters and Purity
| Compound/Analysis | Technique | Mobile Phase/Column | Detection | Reported Purity | Source |
| S-Benzyl-L-cysteine | HPLC | Acetonitrile/Water (20/80%) with 0.1% H₂SO₄ (Primesep 100) | UV @ 200 nm | >98% | sielc.com |
| S-Benzyl-L-cysteine | HPLC | Mixed solvent (normal-phase silica gel bonded diol) | UV @ 200 nm | Not specified | google.com |
| S-Benzyl-L-cysteine | HPLC | Not specified | UV @ 205 nm | >98.0% | tcichemicals.com |
| S-Benzyl-L-cysteine | HPLC | Not specified | UV @ 205 nm | ≥99% | |
| N-(Acetyl-d3)-S-benzyl-L-cysteine | HPLC | Not specified | UV @ 205 nm | 99.82% | lgcstandards.com |
GC/MS is a powerful technique for identifying and quantifying volatile compounds and their metabolites, often requiring derivatization for less volatile or thermally labile analytes like S-Benzyl-L-cysteine. S-Benzyl-N-acetyl-L-cysteine (SBAC), a metabolite of toluene (B28343) exposure, has been successfully analyzed by GC/MS, with deuterium-labeled SBAC used as an internal standard for quantitative measurements nih.govnist.govresearchgate.net. The method involves extraction from urine, back-extraction, and re-extraction, followed by GC/MS analysis. For instance, SBAC can be analyzed using a DB-5 capillary column after derivatization with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) nist.gov. GC/MS has also been used to predict spectra for N-Acetyl-S-benzyl-L-cysteine, both non-derivatized and TMS-derivatized hmdb.ca. The sensitivity for SBAC and S-(o-methylbenzyl)-N-acetylcysteine using GC/MS has been reported as 0.5 and 0.3 ng/µL urine, respectively, with good precision researchgate.net.
Table 2: GC/MS Analysis for Metabolites
| Analyte | Derivatization Agent | GC Column | MS Detection | Sensitivity (approx.) | Application/Context | Source |
| S-Benzyl-N-acetyl-L-cysteine (SBAC) | MSTFA | DB-5 | SIM | 0.5 ng/µL urine | Toluene exposure marker | nih.govnist.gov |
| S-(o-methylbenzyl)-N-acetyl-L-cysteine | MSTFA | DB-5 | SIM | 0.3 ng/µL urine | Toluene exposure marker | researchgate.net |
| N-Acetyl-S-benzyl-L-cysteine | MSTFA (predicted) | Not specified | Not specified | Not specified | Predicted spectrum | hmdb.ca |
Spectroscopic and Biophysical Characterization
Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and stereochemistry of S-Benzyl-L-cysteine.
NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, is indispensable for confirming the structure of S-Benzyl-L-cysteine. Reported ¹H NMR spectra show characteristic signals for the benzyl (B1604629) protons, the α-proton, and the β-methylene protons. For example, in CDCl₃, ¹H NMR signals for S-benzyl-L-cysteine might include a singlet for the benzyl CH₂ at around 4.33 ppm and a multiplet for the α-proton around 4.33 ppm, with aromatic protons appearing in the 7.2-7.4 ppm range rsc.org. ¹³C NMR provides complementary structural information, with characteristic shifts for the carbonyl carbon, the α-carbon, and the benzyl methylene (B1212753) carbon rsc.orgrsc.org. NMR is also used to confirm the structure of derivatives, such as N-(Acetyl-d3)-S-benzyl-L-cysteine, where spectral data conforms to the expected structure lgcstandards.com. High-resolution NMR has been crucial in characterizing complex derivatives, such as a tripeptide-chlorambucil adduct involving S-benzyl-L-cysteine, utilizing techniques like 2D NMR for detailed structural elucidation cdnsciencepub.comcdnsciencepub.com.
Table 3: Representative NMR Data for S-Benzyl-L-cysteine (Illustrative)
| Proton/Carbon | Chemical Shift (ppm) | Multiplicity | Solvent | Reference |
| CH₂ (benzyl) | ~4.33 | s | CDCl₃ | rsc.org |
| α-CH | ~4.33 | m | CDCl₃ | rsc.org |
| Aromatic | ~7.2-7.4 | m | CDCl₃ | rsc.org |
| C=O | ~175-176 | CD₃OD | rsc.org | |
| α-C | ~58.5 | CD₃OD | rsc.org | |
| CH₂ (benzyl) | ~44.7 | CD₃OD | rsc.org |
FT-IR spectroscopy is used to identify the functional groups present in S-Benzyl-L-cysteine by analyzing its vibrational modes. Characteristic absorption bands include those for the N-H stretch (around 3200-3400 cm⁻¹), C=O stretch of the carboxylic acid (around 1700-1730 cm⁻¹), COO⁻ asymmetric and symmetric stretching (around 1550-1600 cm⁻¹ and 1400 cm⁻¹ respectively), and C-S stretching (around 991 cm⁻¹ and 846 cm⁻¹) researchgate.netuc.edu. The presence of the benzyl group contributes aromatic C-H stretching bands (around 3000-3100 cm⁻¹) and C=C ring stretching bands (around 1600 and 1500 cm⁻¹) uc.edu. FT-IR analysis has confirmed the basic functional groups of S-Benzyl-L-cysteine when incorporated into silica gel networks researchgate.netresearchgate.net.
Table 4: Characteristic FT-IR Bands for S-Benzyl-L-cysteine
| Functional Group/Bond | Wavenumber (cm⁻¹) | Intensity | Source |
| N-H stretch | 3200-3400 | m | researchgate.netuc.edu |
| C=O stretch (acid) | 1700-1730 | s | uc.edu |
| COO⁻ asymmetric stretch | 1550-1600 | s | researchgate.net |
| COO⁻ symmetric stretch | ~1400 | m | researchgate.net |
| C-S stretch | 991, 846 | m | researchgate.net |
| Aromatic C-H stretch | 3000-3100 | s | uc.edu |
| Aromatic C=C stretch | 1600, 1500 | w-m | uc.edu |
Circular Dichroism (CD) spectroscopy is primarily used to determine the stereochemistry and conformational properties of chiral molecules like S-Benzyl-L-cysteine. CD spectroscopy measures the differential absorption of left and right circularly polarized light. For chiral amino acids and peptides, CD spectra in the far-UV region (180-260 nm) are sensitive to secondary structure elements such as α-helices and β-sheets researchgate.netmdpi.comfrontiersin.org. While specific CD spectra for S-Benzyl-L-cysteine itself are not detailed in the provided search results, CD spectroscopy has been applied to related compounds, such as dipeptides and tripeptides containing S-benzyl-L-cysteine units, to study their conformational behavior in solution researchgate.netrsc.org. For example, a dipeptide derived from benzylcystine showed a negative CD band at 201 nm in dilute conditions, with a red-shift upon increased concentration indicating oligomer formation researchgate.net. CD spectroscopy is also a key technique for determining the absolute configuration of chiral molecules, often in conjunction with other spectroscopic methods like NMR nih.govpsu.eduacs.org. The determination of stereoisomers, such as the R(S) and S(S) diastereomers of S-benzyl-L-cysteine sulfoxide (B87167), utilized CD spectroscopy alongside NMR and IR nih.govpsu.edu.
X-ray Crystallography
X-ray crystallography has been instrumental in determining the precise three-dimensional structure of S-Benzyl-L-cysteine and its derivatives. Studies on S-benzyl-L-cysteinyl-S-benzyl-L-cysteine, for instance, have revealed its crystal structure, space group (P2₁2₁2₁), and unit cell dimensions, providing insights into molecular conformation and packing iucr.org. These analyses often identify the molecule existing as a zwitterion, with specific hydrogen bonding patterns influencing its solid-state arrangement. For example, the amino terminal group has been observed to participate in hydrogen bonds, with the shortest bond (2.75 Å) occurring between the amide nitrogen and a carboxyl oxygen of a translated molecule iucr.org. S-Benzyl-L-cysteine itself has also been studied via X-ray crystallography, revealing two molecules in the asymmetric unit, both as zwitterions, differing in their Cα—Cβ bond conformation researchgate.net.
Table 1: Crystal Data Summary for S-Benzyl-L-cysteine Derivatives
| Compound | Space Group | Unit Cell Parameters (Å) | Z | R Factor | Reference |
| S-benzyl-L-cysteinyl-S-benzyl-L-cysteine | P2₁2₁2₁ | a=27.70(3), b=15.00(2), c=4.86(1) | 4 | 0.061 | iucr.org |
| S-Benzyl-L-cysteine | Not specified | Not specified | 2 | 0.062 | researchgate.netiucr.org |
Atomic Force Microscopy (AFM) and Field Emission Scanning Electron Microscopy (FE-SEM)
AFM and FE-SEM are crucial for visualizing the nanoscale morphology of S-Benzyl-L-cysteine-based materials, particularly in the context of self-assembly into hydrogels or other nanostructures. Studies on cyclic dipeptides (CDPs) derived from S-Benzyl-L-cysteine have shown that these compounds self-assemble into highly cross-linked nanofibrillar networks in aqueous solvents researchgate.netnih.govresearchgate.netnih.gov. AFM and FE-SEM images have revealed these structures to be well-ordered, with diameters often in the nanometer range, contributing to the formation of hydrogels researchgate.netnih.govresearchgate.netrsc.orgoiccpress.com. For instance, a dipeptide derived from benzylcystine was observed to form straight, unbranched nanotubes with diameters of approximately 80 nm and lengths of up to 30 μm, as visualized by SEM and AFM oiccpress.com.
Thioflavin-T (ThT) Binding Assays
Thioflavin-T is a fluorescent dye commonly used to detect amyloid fibrils and β-sheet structures. In studies involving S-Benzyl-L-cysteine-containing cyclic dipeptides, ThT binding assays have been employed to confirm the presence of β-sheet arrangements and amyloid fibril formation within the self-assembled nanostructures researchgate.netnih.govresearchgate.netnih.gov. The positive correlation between ThT fluorescence and the formation of these ordered structures validates their amyloid-like nature.
Hirshfeld Surface Analysis and Density Functional Theory (DFT) Calculations
Hirshfeld surface analysis and DFT calculations provide deeper insights into the intermolecular interactions and electronic properties governing the behavior of S-Benzyl-L-cysteine and its derivatives. Hirshfeld surface analysis helps quantify the contribution of different interactions, such as hydrogen bonding and van der Waals forces, to the crystal packing researchgate.netscientific.net. DFT calculations, often performed at the B3LYP or similar levels of theory, are used to optimize molecular geometries, predict vibrational frequencies, and analyze electronic properties like Mulliken charge distributions and molecular electrostatic potentials (MEPs) researchgate.netscientific.netorientjchem.org. These computational methods aid in understanding the stability, reactivity, and interaction mechanisms of these compounds. For example, DFT calculations have been used to analyze S-benzyl carbodithioates, supporting the insights gained from X-ray crystallography and Hirshfeld surface analysis regarding intermolecular interactions researchgate.net.
Quantitative Analysis in Biological Matrices
S-Benzyl-L-cysteine and its derivatives have found application in biological matrices, primarily as biomarkers for exposure to certain xenobiotics.
Detection as a Biomarker of Xenobiotic Exposure (e.g., Toluene Metabolite)
S-Benzyl-N-acetyl-L-cysteine (SBAC), also known as benzylmercapturic acid (BMA), is recognized as a minor metabolite of toluene in humans and serves as a valuable biomarker for toluene exposure nih.govnih.govwikipedia.orgresearchgate.net. Studies have demonstrated that urinary concentrations of SBAC increase in correlation with the intensity of toluene exposure, making it a useful tool for identifying occupational exposure nih.govnih.govresearchgate.net. Gas chromatography/mass spectrometry (GC/MS) and high-performance liquid chromatography (HPLC) methods are commonly employed for the quantitative analysis of SBAC in urine nih.govresearchgate.netresearchgate.net. These methods, often utilizing deuterium-labeled SBAC as an internal standard, exhibit excellent linearity and sensitivity, allowing for accurate quantification even at low concentrations nih.govresearchgate.netresearchgate.net. For instance, detection limits can reach as low as 0.5 µg/L for analogous mercapturic acids . SBAC has been shown to be a superior marker compared to traditional markers like hippuric acid and o-cresol (B1677501) due to its higher correlation coefficient with toluene exposure and its presence below the detection limit in non-exposed individuals nih.govresearchgate.net.
Table 2: Urinary Biomarkers for Toluene Exposure
| Biomarker | Detection Method | Correlation with Toluene Exposure (r) | Detection Limit (approx.) | Notes | Reference |
| S-Benzyl-N-acetyl-L-cysteine (SBAC/BMA) | GC/MS, HPLC | 0.7 | 0.2 µg/L (BMA) | Superior to hippuric acid and o-cresol; measurable in exposed individuals. | nih.govnih.govresearchgate.net |
| Hippuric Acid | Not specified | 0.6 | Substantial levels | Less specific and correlated compared to SBAC. | nih.gov |
| o-Cresol | Not specified | 0.6 | Substantial levels | Less specific and correlated compared to SBAC. | nih.gov |
Proteomic Analysis for Understanding Biological Impacts
Proteomic analysis offers a powerful approach to understand the cellular and molecular impacts of S-Benzyl-L-cysteine. Studies investigating the effects of S-Benzyl-L-cysteine (SBC) as an inhibitor of O-acetylserine(thiol) lyase (OAS-TL) in plants have utilized proteomic techniques to identify changes in protein expression. For example, leaf proteome analysis in maize plants exposed to SBC revealed a reduction in Calvin cycle enzyme expression mdpi.comnih.govdntb.gov.uaresearchgate.netresearchgate.net. These findings suggest that SBC disrupts essential metabolic pathways, leading to impaired photosynthesis and growth. By analyzing the proteome, researchers can identify specific proteins affected by SBC, providing mechanistic insights into its biological activity and potential applications, such as in herbicide development mdpi.comnih.govdntb.gov.uaresearchgate.netresearchgate.net.
Natural Occurrence and Biosynthetic Pathways of S Benzyl L Cysteine Derivatives
Isolation from Plant Sources (e.g., Petiveria alliacea)
S-Benzyl-L-cysteine derivatives, specifically two diastereomers of S-benzyl-L-cysteine sulfoxide (B87167), have been successfully isolated from the fresh roots of Petiveria alliacea researchgate.netscispace.compsu.edunih.gov. This discovery marked the first reported instance of S-benzylcysteine derivatives occurring naturally scispace.compsu.edunih.gov. These compounds, termed petiveriin A ((RCRS)-S-benzyl-L-cysteine sulfoxide) and petiveriin B ((RCSS)-S-benzyl-L-cysteine sulfoxide), were found to be present in all parts of the plant, including roots, stems, and leaves, with the latter diastereomer (petiveriin B) being predominant researchgate.netpsu.edunih.gov. The total content of these sulfoxide diastereomers varied significantly across different plant parts, ranging from 0.07 to 2.97 mg g-1 fresh weight, with the highest concentrations consistently found in the roots researchgate.netpsu.edunih.gov. In addition to the sulfoxide derivatives, S-benzylcysteine itself has been detected in trace amounts (<10 μg g-1 fresh weight) in all parts of Petiveria alliacea researchgate.netpsu.edunih.gov. However, its low concentration precluded isolation and full spectroscopic characterization, with identification relying on comparisons with synthesized S-benzylcysteine psu.edu.
Biosynthesis of Sulfoxide Diastereomers
While specific detailed pathways for the biosynthesis of S-benzyl-L-cysteine sulfoxide diastereomers in Petiveria alliacea are still under investigation, it is understood that S-benzylcysteine serves as a presumable biochemical precursor to these sulfoxide derivatives psu.edu. The presence of both RCRS and RCSS diastereomers in the plant tissues indicates a stereoselective or non-stereoselective synthesis process, or potentially both, leading to these distinct configurations researchgate.netpsu.edunih.gov. Research suggests that these cysteine sulfoxides are non-volatile precursors that can be enzymatically cleaved to yield volatile compounds, similar to mechanisms observed in Allium species psu.edunih.gov. Specifically, Petiveria alliacea possesses an alliinase enzyme that reacts with S-benzyl-L-cysteine sulfoxide to produce S-benzyl phenylmethanethiosulfinate nih.gov. This enzymatic activity is crucial for the formation of organosulfur compounds in the plant nih.gov. The breakdown of cysteine sulfoxides by enzymes like alliinases is a common mechanism in plants for generating sulfur-containing flavor compounds nih.govd-nb.info.
Characterization of Naturally Occurring Derivatives
The structures and absolute configurations of the isolated S-benzyl-L-cysteine sulfoxide diastereomers from Petiveria alliacea have been rigorously determined using a combination of spectroscopic techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy, Matrix-Assisted Laser Desorption/Ionization – High-Resolution Mass Spectrometry (MALDI-HRMS), Infrared (IR) spectroscopy, and Circular Dichroism (CD) spectroscopy researchgate.netpsu.edunih.gov. The MALDI-HRMS data provided molecular formulas of C10H13NO3S for both compounds, corresponding to a mass-to-charge ratio (m/z) of [M]+ 227.0616 psu.edu. NMR analysis revealed characteristic ABX patterns for the methylene (B1212753) protons adjacent to the sulfur atom, indicative of the sulfoxide group psu.edursc.org. The identification was further confirmed by comparing the spectroscopic data and chromatographic behavior (TLC and HPLC) with authentic samples of synthesized S-benzyl-L-cysteine psu.edu. The presence of both diastereomers, petiveriin A and B, has been confirmed, with their relative amounts varying between plant parts, for instance, from a 40:60 ratio in roots to 12:88 in stems researchgate.netpsu.edu.
Future Directions and Emerging Research Avenues for S Benzyl L Cysteine
Elucidation of Undiscovered Biological Pathways
The primary known biological activity of S-Benzyl-L-cysteine (SBC) in the botanical sciences is its role as an inhibitor of the enzyme O-acetylserine(thiol) lyase (OAS-TL). This enzyme is critical for the sulfur assimilation pathway in plants, responsible for the synthesis of L-cysteine. mdpi.com Inhibition of OAS-TL by SBC disrupts this pathway, leading to a cascade of physiological effects, including stunted growth, reduced photosynthesis, and the induction of oxidative stress. mdpi.com
Future research will likely focus on the broader, undiscovered metabolic consequences of OAS-TL inhibition. While the immediate impact on sulfur-containing compounds like L-cysteine is established, the downstream effects on the plant proteome and metabolome are still largely uncharted. mdpi.com Investigating these wider biological pathways could reveal new regulatory networks and stress response mechanisms in plants. This line of inquiry holds potential for developing novel herbicides, as targeting OAS-TL could be a viable strategy for weed management. mdpi.com
| Oxidative Stress | Increased levels of reactive oxygen species (ROS) and markers of lipid peroxidation in roots. | mdpi.com |
Development of Novel Therapeutic Lead Compounds
S-Benzyl-L-cysteine serves as a crucial building block in medicinal chemistry for the synthesis of more complex pharmaceuticals. oup.com Its inherent stability and solubility make it an attractive intermediate for drug development. oup.com Research has pointed towards its utility in creating compounds targeting neurological disorders and in developing therapeutic agents that combat oxidative stress. oup.com
A particularly promising avenue is the development of new antibacterial agents. In an era of growing antibiotic resistance, novel solutions are critical. Recent studies have demonstrated that S-Benzyl-L-cysteine can be used to create natural nanogels with potent antibacterial activity. clearsynth.com These nanogels, formed by crosslinking S-Benzyl-L-cysteine with natural polymers like DNA and alginate, have shown effective inhibition of biofilm-forming bacteria such as E. coli and P. aeruginosa. clearsynth.comnih.gov One study highlighted that DNA-based nanogels modified with S-Benzyl-L-cysteine could suppress P. aeruginosa-induced sepsis in a C. elegans model, suggesting a significant future for these materials in addressing infections caused by antibiotic-resistant strains. clearsynth.comnih.gov
Integration into Advanced Material Design
The unique chemical structure of S-Benzyl-L-cysteine makes it a valuable component for the bottom-up design of advanced functional materials. Its capacity for self-assembly and its role in forming stable structures are being actively explored.
Key emerging applications include:
Antibacterial Nanomaterials: As mentioned, S-Benzyl-L-cysteine is integral to forming antibacterial nanogels. clearsynth.comnih.gov By grafting it onto natural polymers, researchers can create biocompatible materials that effectively inhibit bacterial growth with low cytotoxicity to normal cells. clearsynth.comnih.gov
Self-Assembling Hydrogels: S-Benzyl-L-cysteine can be incorporated into cyclic dipeptides, which are capable of self-assembling into nanofibrillar networks to form hydrogels. myfoodresearch.com The properties of these hydrogels are influenced by the hydrophobicity of the amino acid side chains, a parameter that S-Benzyl-L-cysteine helps to modulate. myfoodresearch.com These hydrogels have shown practical applications in environmental remediation, such as removing harmful organic dyes from contaminated water, showcasing their potential in water treatment technologies. myfoodresearch.com
Table 2: S-Benzyl-L-cysteine in Advanced Material Applications
| Material Type | Application | Mechanism/Finding | Reference |
|---|---|---|---|
| Nanogels | Antibacterial Agents | Crosslinked with DNA or alginate, SBLC-modified polymers show better inhibition of bacterial growth than unmodified polymers. | clearsynth.comnih.gov |
| Hydrogels | Water Purification | Forms nanofibrillar networks that can adsorb and remove organic dyes from water. | myfoodresearch.com |
Refined Analytical and Diagnostic Applications
While S-Benzyl-L-cysteine itself is not a primary diagnostic marker, its derivatives and isotopically labeled versions are finding utility in specialized analytical and diagnostic contexts. A key area is in toxicology and environmental health monitoring. For instance, S-benzyl-N-acetyl-l-cysteine (SBAC), a metabolite of toluene (B28343), is excreted in urine and serves as a specific biomarker for toluene exposure. oup.com The development of sensitive analytical methods, such as gas chromatography/mass spectrometry (GC/MS), allows for the quantitative determination of SBAC in urine, providing a reliable tool for identifying and monitoring exposure to this common industrial solvent. oup.com
Furthermore, isotopically labeled S-Benzyl-L-cysteine, such as deuterium-labeled variants, are used as internal standards in mass spectrometry-based analytical methods. medchemexpress.com These standards are crucial for achieving accurate quantification of target analytes in complex biological samples. Future work may focus on developing S-Benzyl-L-cysteine-based probes or sensors for detecting specific molecules or environmental contaminants, leveraging its stable chemical structure as a scaffold.
Computational and In Silico Modeling for Structure-Activity Relationship Studies
Computational modeling is becoming an indispensable tool for accelerating research into S-Benzyl-L-cysteine and its derivatives. In silico techniques are being employed to predict biological activity, understand material properties, and guide the design of new compounds.
Emerging research avenues in this domain include:
Enzyme Inhibition Modeling: Homology modeling and virtual screening were successfully used to identify S-Benzyl-L-cysteine as a non-competitive inhibitor of the plant enzyme OAS-TL. preprints.org Future computational studies can further explore the binding site interactions and dynamics, aiding in the design of more potent and selective inhibitors for potential use as herbicides.
Material Science Simulations: Biophysical calculations, including Hirshfield Surface analysis and Density Functional Theory (DFT) analysis, have been used to understand the intermolecular forces that drive the self-assembly of S-Benzyl-L-cysteine-containing cyclic dipeptides into hydrogels. myfoodresearch.com These models help elucidate how factors like hydrogen bonding and hydrophobicity contribute to the formation of functional nanomaterials. myfoodresearch.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of S-Benzyl-L-cysteine derivatives with their biological activities, such as antibacterial efficacy or enzyme inhibition. chemimpex.com These predictive models can screen virtual libraries of compounds and prioritize the synthesis of the most promising candidates for therapeutic or material science applications.
Q & A
Q. What are the standard protocols for synthesizing S-Benzyl-L-cysteine and ensuring high purity?
S-Benzyl-L-cysteine is typically synthesized via nucleophilic substitution, where the thiol group of L-cysteine reacts with benzyl halides (e.g., benzyl chloride or bromide) under mild alkaline conditions. A common method involves dissolving L-cysteine in a solvent like dimethylformamide (DMF) or dioxane, followed by the addition of benzyl halide and a base (e.g., NaOH) at room temperature . Alternatively, coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) can facilitate condensation reactions with glycoconjugates . Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography is critical to isolate high-purity products. Oxidative deamination byproducts, such as S-benzylthiopyruvic acid, should be monitored via TLC or HPLC .
Q. What characterization techniques are essential for confirming the structure and purity of S-Benzyl-L-cysteine?
Key techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify thioether bond formation (δ ~3.5–4.0 ppm for SCH₂ protons) and aromatic benzyl protons .
- Fourier-Transform Infrared Spectroscopy (FTIR): Peaks at ~2550 cm⁻¹ (thiol S-H stretch, absent in the product) confirm successful benzylation .
- X-ray Diffraction (XRD): To assess crystallinity and compare with known structures .
- Elemental Analysis: Validate empirical formula (C₁₀H₁₃NO₂S) and purity ≥95% .
- High-Performance Liquid Chromatography (HPLC): Quantify impurities and byproducts .
Q. How should researchers handle and store S-Benzyl-L-cysteine to maintain stability in laboratory settings?
- Storage: Keep in airtight containers under inert gas (e.g., argon) at 2–8°C. Avoid exposure to moisture, light, or oxidizing agents .
- Handling: Use flame-retardant lab coats, nitrile gloves, and fume hoods to prevent inhalation or skin contact. Electrostatic charge buildup must be mitigated during transfer .
- Disposal: Neutralize waste with 10% acetic acid before disposal in approved chemical waste containers .
Advanced Research Questions
Q. How can S-Benzyl-L-cysteine be utilized as a cross-linker in designing antibacterial nanomaterials?
S-Benzyl-L-cysteine’s hydrophobic thioether group enables its use in cross-linking natural polymers (e.g., DNA or alginate) via Schiff base reactions. For example:
- Nanogel Synthesis: React DNA-HCl (with exposed aldehyde groups) with S-Benzyl-L-cysteine in a water-in-oil emulsion. Confirm cross-linking via FTIR (imine bond at ~1640 cm⁻¹) and XRD (amorphous structure) .
- Antibacterial Testing: Assess biofilm inhibition using SEM to visualize bacterial membrane disruption and growth curves (e.g., against Pseudomonas aeruginosa) .
- In Vivo Models: Evaluate efficacy in Caenorhabditis elegans sepsis models to quantify lifespan extension .
Q. What strategies are effective in resolving contradictions in reaction yields or product distributions during S-Benzyl-L-cysteine synthesis?
Contradictions often arise from variable solvent polarity, temperature, or byproduct formation. Mitigation strategies include:
- Systematic Parameter Optimization: Use a Design of Experiments (DoE) approach to test solvent (DMF vs. dioxane), temperature (0–25°C), and benzyl halide stoichiometry (1.0–1.5 eq.) .
- Byproduct Analysis: Employ LC-MS to identify oxidative deamination products (e.g., S-benzylthiopyruvic acid) and adjust reaction conditions (e.g., lower pH) to suppress oxidation .
- Replication: Conduct triplicate reactions under controlled conditions to assess reproducibility .
Q. What methodologies are employed to study the metabolic pathways of S-Benzyl-L-cysteine derivatives in mammalian models?
- Isotopic Labeling: Synthesize ¹³C-labeled S-Benzyl-L-cysteine (e.g., 3-¹³C) to track metabolic inversion to D-cysteine derivatives in vivo .
- Metabolite Profiling: Use HPLC-MS to identify urinary metabolites (e.g., N-acetyl-S-benzyl-D-cysteine) in rats or humans .
- Enzyme Assays: Incubate liver microsomes with S-Benzyl-L-cysteine and measure acetyltransferase activity via spectrophotometric NADH depletion assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
